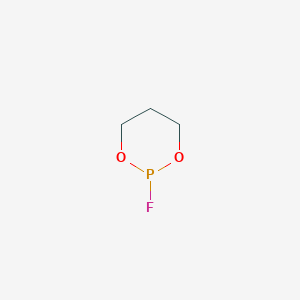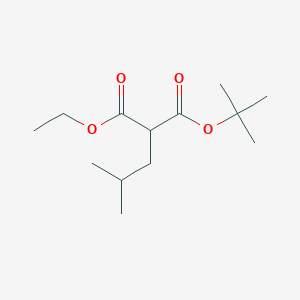![molecular formula C22H34O4 B14338281 2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) CAS No. 104423-13-4](/img/structure/B14338281.png)
2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of two oxane rings connected by a dodeca-2,10-diyne chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) typically involves the coupling of two oxane rings through a dodeca-2,10-diyne chain. One common method involves the use of a copper-catalyzed homocoupling reaction of terminal alkynes. The reaction conditions often include the use of copper(I) iodide as a catalyst, along with a base such as triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as ring-opening cross metathesis (ROCM) of cyclooctene with acrylic acid, followed by further functionalization steps . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
化学反应分析
Types of Reactions
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
科学研究应用
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of high-performance materials and polymers.
作用机制
The mechanism by which 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
1,12-Bis(2-nitrophenoxy)dodecane: Similar in structure but with nitrophenoxy groups instead of oxane rings.
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): Contains a hexa-2,4-diyne chain with chromen-4-one units.
Uniqueness
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is unique due to its specific combination of oxane rings and a dodeca-2,10-diyne chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
属性
CAS 编号 |
104423-13-4 |
|---|---|
分子式 |
C22H34O4 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-[12-(oxan-2-yloxy)dodeca-2,10-diynoxy]oxane |
InChI |
InChI=1S/C22H34O4/c1(3-5-7-11-17-23-21-15-9-13-19-25-21)2-4-6-8-12-18-24-22-16-10-14-20-26-22/h21-22H,1-6,9-10,13-20H2 |
InChI 键 |
XHRUEVLOLKTVJC-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC#CCCCCCCC#CCOC2CCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
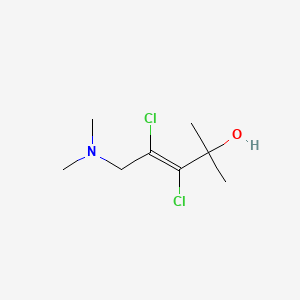



![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
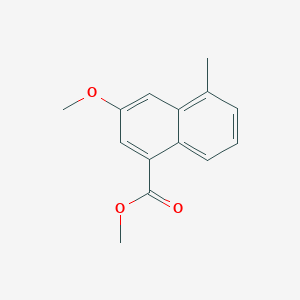
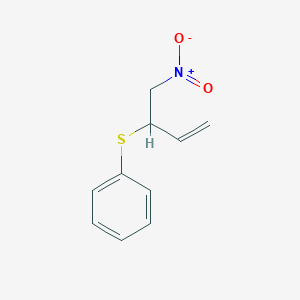
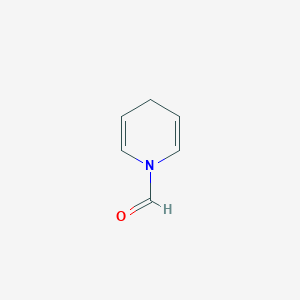

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)

